molecular formula C11H10F3N3 B3023663 3-Pyrrolidin-1-yl-5-(trifluoromethyl)pyridine-2-carbonitrile CAS No. 338420-10-3

3-Pyrrolidin-1-yl-5-(trifluoromethyl)pyridine-2-carbonitrile

Cat. No. B3023663
CAS RN: 338420-10-3
M. Wt: 241.21 g/mol
InChI Key: LWSSGVODPGZOON-UHFFFAOYSA-N
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Description

3-Pyrrolidin-1-yl-5-(trifluoromethyl)pyridine-2-carbonitrile is a compound that is part of a broader class of pyridine derivatives, which are of significant interest due to their diverse range of applications in medicinal chemistry and material science. The trifluoromethyl group in particular is known for enhancing the biological activity and metabolic stability of pharmaceuticals .

Synthesis Analysis

The synthesis of related pyridine derivatives often involves carbon-carbon coupling reactions, as demonstrated in the synthesis of 3-bromo-5-(2,5-difluorophenyl)pyridine and 3,5-bis(naphthalen-1-yl)pyridine . Additionally, the synthesis of 6-chloro-5-(trifluoroacetyl)pyridine-3-carbonitrile, a closely related compound, has been described as a versatile intermediate for the synthesis of trifluoromethylated N-heterocycles . This suggests that similar methodologies could potentially be applied to synthesize the compound .

Molecular Structure Analysis

X-ray crystallography and spectroscopic techniques, such as FT-IR and UV-Vis, are commonly used to characterize the molecular structure of pyridine derivatives . Density functional theory (DFT) calculations can also provide insights into the electronic structure and properties of these compounds, as seen in the study of 3-bromo-5-(2,5-difluorophenyl)pyridine .

Chemical Reactions Analysis

Pyridine derivatives can undergo various chemical reactions, including three-component condensation reactions involving pyridinium ylides, which can lead to the formation of diverse heterocyclic structures . The reactivity of the pyrrolidine moiety in such compounds can also be exploited to generate a range of derivatives, as seen in the synthesis of 2-mercapto-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives can be influenced by substituents such as the trifluoromethyl group. For instance, the presence of this group can affect the compound's electron distribution, reactivity, and potential biological activity . Computational studies, including natural bond orbital (NBO) and frontier molecular orbital (FMO) analyses, can provide valuable information about the stability and reactivity of these molecules . Nonlinear optical properties and bioactivity are also important aspects that can be assessed through experimental and computational methods .

Scientific Research Applications

Versatile Scaffold for Bioactive Molecules The pyrrolidine ring, similar in structure to 3-Pyrrolidin-1-yl-5-(trifluoromethyl)pyridine-2-carbonitrile, serves as a versatile scaffold for developing bioactive molecules due to its saturated nature and sp3-hybridization. This structure allows for efficient exploration of pharmacophore space, contributing significantly to the stereochemistry of molecules and increasing three-dimensional coverage through a phenomenon called "pseudorotation". The variability in the pyrrolidine ring's stereochemistry influences the biological activity of drug candidates by altering their binding modes to enantioselective proteins. This characteristic has guided medicinal chemists in designing new pyrrolidine compounds with diverse biological profiles, highlighting the scaffold's importance in drug discovery (Li Petri et al., 2021).

Chemistry and Properties of Pyridine Derivatives The chemistry of pyridine derivatives, such as those related to 3-Pyrrolidin-1-yl-5-(trifluoromethyl)pyridine-2-carbonitrile, showcases a broad range of biological and electrochemical activities. These derivatives are essential in synthesizing complex compounds, including their protonated and/or deprotonated forms. Their versatility is evident in their spectroscopic properties, structures, magnetic properties, and significant biological activities. This review underscores the potential areas of interest for future investigations into unknown analogues of pyridine derivatives, emphasizing their critical role in advancing chemical and biological research (Boča et al., 2011).

Hybrid Catalysts in Medicinal Chemistry The pyranopyrimidine core, which shares structural similarities with 3-Pyrrolidin-1-yl-5-(trifluoromethyl)pyridine-2-carbonitrile, is a key precursor in medicinal and pharmaceutical industries. Its broad applicability and bioavailability make it a focus of intensive investigation. Hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, have been employed to develop substituted pyranopyrimidine scaffolds. This review highlights the synthesis of these scaffolds using diverse catalytic methods, emphasizing the catalysts' role in the development of lead molecules and their potential in drug development (Parmar et al., 2023).

Kinase Inhibitor Design Compounds like 3-Pyrrolidin-1-yl-5-(trifluoromethyl)pyridine-2-carbonitrile are instrumental in designing kinase inhibitors due to their ability to interact with kinases via multiple binding modes. The pyrazolo[3,4-b]pyridine scaffold, for instance, binds to the kinase hinge region and forms key interactions that provide potency and selectivity. This review covers patents and peer-reviewed articles on kinase inhibitors using this scaffold, highlighting its versatility and importance in developing new therapeutic agents (Wenglowsky, 2013).

Catalytic Vapor Phase Synthesis The catalytic vapor phase synthesis of pyridine bases, akin to the processes that might involve 3-Pyrrolidin-1-yl-5-(trifluoromethyl)pyridine-2-carbonitrile, utilizes catalysts like HZSM-5 for their unique structural and acidity properties. This synthesis approach, developed as an alternative to coal tar derivation, meets the growing demand for pyridine bases in various industries. The review analyses literature on catalytic vapor phase synthesis, providing insights into the process's technical aspects and advancements (Suresh Kumar Reddy et al., 2012).

properties

IUPAC Name

3-pyrrolidin-1-yl-5-(trifluoromethyl)pyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3N3/c12-11(13,14)8-5-10(9(6-15)16-7-8)17-3-1-2-4-17/h5,7H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWSSGVODPGZOON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(N=CC(=C2)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Pyrrolidin-1-yl)-5-(trifluoromethyl)picolinonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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